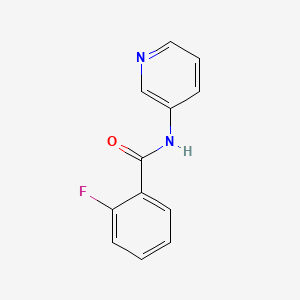

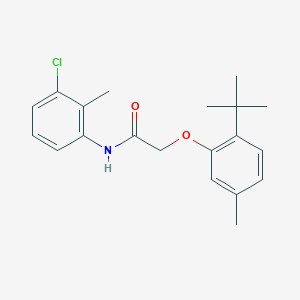

2-fluoro-N-3-pyridinylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction "2-fluoro-N-3-pyridinylbenzamide" is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is part of a broader class of compounds known for their diverse chemical and biological properties.

Synthesis Analysis The synthesis of similar fluoro-pyridine compounds has been explored in several studies. For instance, Dollé et al. (1998) describe the synthesis of a closely related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, using nucleophilic aromatic nitro-to-fluoro substitution (Dollé et al., 1998). Chen et al. (2010) discuss a method for synthesizing poly-substituted 3-F pyridines, which can be relevant for understanding the synthesis of 2-fluoro-N-3-pyridinylbenzamide (Chen et al., 2010).

Molecular Structure Analysis Mocilac et al. (2012) investigated the structural systematics and conformational analyses of fluoro-N-(pyridyl)benzamides, which can provide insights into the molecular structure of 2-fluoro-N-3-pyridinylbenzamide (Mocilac et al., 2012).

Chemical Reactions and Properties The chemical reactions and properties of fluoro-pyridine compounds have been explored in various studies. Park et al. (2001) studied the photoreaction of 2-halo-N-pyridinylbenzamide, which can be relevant for understanding the reactivity of 2-fluoro-N-3-pyridinylbenzamide (Park et al., 2001).

Physical Properties Analysis The physical properties of fluoro-pyridine compounds, including their crystal structures and conformation, have been examined in various studies. Lv Zhi (2009) synthesized and analyzed the crystal structure of a related fluoro-pyridine compound, providing insights into the physical properties of 2-fluoro-N-3-pyridinylbenzamide (Lv Zhi, 2009).

Chemical Properties Analysis The chemical properties of similar compounds can be inferred from studies like that of Brugarolas et al. (2016), who described the synthesis of meta-substituted fluoropyridines and their potential chemical properties (Brugarolas et al., 2016).

Aplicaciones Científicas De Investigación

Fluorescent Sensors and Chemosensors

A significant application of 2-fluoro-N-3-pyridinylbenzamide derivatives is in the development of fluorescent sensors and chemosensors for detecting various ions and molecules. One study designed and synthesized a heteroatom-containing organic fluorophore, which exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. This compound acts as a fluorescent pH sensor in both solution and solid states, capable of detecting acidic and basic organic vapors (Yang et al., 2013). Similarly, new 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have been synthesized, showing good fluorescence activity and high selectivity for Fe3+/Fe2+ ions, marking them as potent chemosensors for these cations in living cells (Maity et al., 2018).

Radioligands for Imaging

Another vital application involves the synthesis of radiolabeled compounds for in vivo imaging of specific receptors using positron emission tomography (PET). For instance, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine and its fluorine-18 labeled variant have been synthesized for imaging central nicotinic acetylcholine receptors (nAChRs), demonstrating subnanomolar affinity and potential for clinical applications in studying nAChR distribution in the brain (Dollé et al., 1998; Doll et al., 1999).

Modular Synthesis and Chemical Sensing

Research has also focused on the modular synthesis of polysubstituted and fused pyridines using 2-fluoro-1,3-dicarbonyl compounds, facilitating the development of diverse chemical structures under metal-free conditions (Song et al., 2016). Additionally, pyrene-based chemosensors have been designed for the dual colorimetric detection of Cu2+ and Fe3+, offering high selectivity and sensitivity, and have been applied in bioimaging for detecting Fe3+ in living cells (Guo et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRCNSJFUMXOGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(pyridin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)